1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)-
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Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- is a selenium-containing organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- typically involves the reaction of 3-hydroxybenzeneseleninic acid with ortho-aminophenol under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce various alkyl or acyl derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antioxidant and enzyme-inhibiting properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions and forming covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ebselen: Another selenium-containing compound with similar antioxidant and enzyme-inhibiting properties.
Selenocysteine: A naturally occurring amino acid containing selenium, known for its role in various biological processes.
Selenomethionine: A selenium analog of methionine, used as a dietary supplement and in research.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)- is unique due to its specific structure, which combines a benzisoselenazol core with a hydroxyphenyl group
Biological Activity
1,2-Benzisoselenazol-3(2H)-one, 2-(3-hydroxyphenyl)-, often referred to in the context of its parent compound Ebselen, is a seleno-organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula: C13H9NO2Se
- Molar Mass: 290.18 g/mol
- Boiling Point: Approximately 487.4 °C
- pKa: 9.48
1,2-Benzisoselenazol-3(2H)-one exhibits various mechanisms of action that contribute to its biological activity:
- Antioxidant Activity: It demonstrates glutathione peroxidase-like activity, which helps in reducing oxidative stress by scavenging free radicals .
- Inhibition of Enzymes: It has been shown to inhibit bacterial ureases, with a notable Ki value of 2.11 nM against Sporosarcina pasteurii urease . The mechanism involves the formation of a covalent bond between the selenium atom and a conserved cysteine residue in the enzyme's active site .
Antimicrobial Activity
Research indicates that 1,2-benzisoselenazol-3(2H)-ones exhibit significant antimicrobial properties:
- Fungal Inhibition: Compounds in this class have shown antifungal activity against various strains, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL . For instance, certain derivatives were comparable to nourseothricin in their efficacy against fungal growth.
- Bacterial Activity: Studies have confirmed that these compounds possess cell membrane-penetrating capabilities and can inhibit E. coli and H. pylori growth in vitro .
Anti-inflammatory Effects
Ebselen and its derivatives have been recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
Properties
CAS No. |
81744-02-7 |
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Molecular Formula |
C13H9NO2Se |
Molecular Weight |
290.19 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H9NO2Se/c15-10-5-3-4-9(8-10)14-13(16)11-6-1-2-7-12(11)17-14/h1-8,15H |
InChI Key |
UVLJTNCCWYTHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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